3-Acetyl-5-(chloromethyl)-3-hexyloxolan-2-one
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Overview
Description
3-Acetyl-5-(chloromethyl)-3-hexyloxolan-2-one is a heterocyclic compound that features a five-membered oxolane ring with an acetyl group at the third position, a chloromethyl group at the fifth position, and a hexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(chloromethyl)-3-hexyloxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with chloromethylating agents under controlled conditions. For instance, the use of triphosgene as a chlorination reagent has been reported to be effective in similar syntheses . The reaction typically requires a solvent such as dichloroethane and an initiator like N,N-dimethylacetamide, with the reaction being carried out at elevated temperatures (e.g., 80°C) for a few hours to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(chloromethyl)-3-hexyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Ring-Opening Reactions: The oxolane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation of the acetyl group can produce carboxylic acids.
Scientific Research Applications
3-Acetyl-5-(chloromethyl)-3-hexyloxolan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(chloromethyl)-3-hexyloxolan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. The acetyl group may also participate in enzymatic reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-5-(chloromethyl)isoxazole: This compound shares the chloromethyl and acetyl groups but has a different heterocyclic ring structure.
3-Acetyl-5-(chloromethyl)tetrahydrofuran-2-one: Similar in structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-Acetyl-5-(chloromethyl)-3-hexyloxolan-2-one is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and potential biological activity. Its hexyloxy group also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
62328-75-0 |
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Molecular Formula |
C13H21ClO3 |
Molecular Weight |
260.75 g/mol |
IUPAC Name |
3-acetyl-5-(chloromethyl)-3-hexyloxolan-2-one |
InChI |
InChI=1S/C13H21ClO3/c1-3-4-5-6-7-13(10(2)15)8-11(9-14)17-12(13)16/h11H,3-9H2,1-2H3 |
InChI Key |
PKDBFMKVNYVUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CC(OC1=O)CCl)C(=O)C |
Origin of Product |
United States |
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